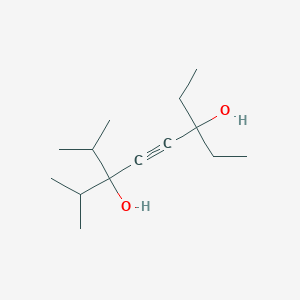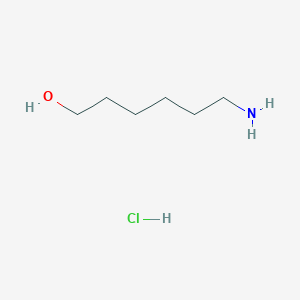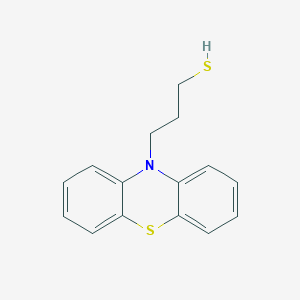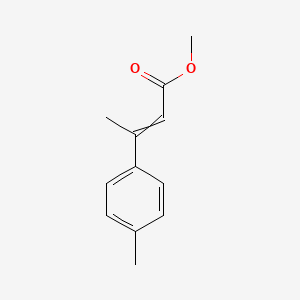
Acetic acid--3,7,7-trimethyloct-4-en-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Essigsäure–3,7,7-Trimethyloct-4-en-1-ol (1/1) ist eine chemische Verbindung mit der Summenformel C13H26O3. Sie ist bekannt für ihre einzigartige Struktur, die Essigsäure mit einem verzweigten Alkohol kombiniert. Diese Verbindung wird aufgrund ihrer besonderen chemischen Eigenschaften in verschiedenen wissenschaftlichen und industriellen Anwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Essigsäure–3,7,7-Trimethyloct-4-en-1-ol erfolgt typischerweise durch Veresterung von 3,7,7-Trimethyloct-4-en-1-ol mit Essigsäure. Diese Reaktion kann durch saure Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure katalysiert werden. Die Reaktion wird üblicherweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung des Alkohols in den Ester zu gewährleisten.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von Essigsäure–3,7,7-Trimethyloct-4-en-1-ol kontinuierliche Durchflussreaktoren beinhalten, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu erhöhen. Die Verwendung von Festphasensäurekatalysatoren kann ebenfalls eingesetzt werden, um den Veresterungsprozess zu erleichtern, wodurch er effizienter und umweltfreundlicher wird.
Analyse Chemischer Reaktionen
Reaktionstypen
Essigsäure–3,7,7-Trimethyloct-4-en-1-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Alkoholgruppe kann oxidiert werden, um die entsprechenden Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Die Estergruppe kann reduziert werden, um den entsprechenden Alkohol zu ergeben.
Substitution: Die Estergruppe kann nucleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Nucleophile wie Amine oder Alkohole können in Substitutionsreaktionen unter basischen oder sauren Bedingungen eingesetzt werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Aldehyden oder Carbonsäuren.
Reduktion: Bildung des entsprechenden Alkohols.
Substitution: Bildung verschiedener Esterderivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Essigsäure–3,7,7-Trimethyloct-4-en-1-ol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Enzymen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung untersucht.
Industrie: Wird bei der Produktion von Duftstoffen, Aromen und anderen Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Essigsäure–3,7,7-Trimethyloct-4-en-1-ol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Estergruppe kann hydrolysiert werden, um Essigsäure und den entsprechenden Alkohol freizusetzen, die dann an weiteren biochemischen Reaktionen teilnehmen können. Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit bestimmten Enzymen und Rezeptoren zu interagieren und so verschiedene biologische Prozesse zu beeinflussen.
Wirkmechanismus
The mechanism of action of acetic acid–3,7,7-trimethyloct-4-en-1-ol involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Essigsäure–hex-4-en-1-ol (1/1): Ähnliche Struktur, aber mit einer anderen Kohlenstoffkettenlänge.
Essigsäure–3,3,7-Trimethyloct-4-en-1-ol: Ähnliche Struktur, aber mit einem anderen Verzweigungsmuster.
Einzigartigkeit
Essigsäure–3,7,7-Trimethyloct-4-en-1-ol sticht durch seine spezifische Verzweigung und das Vorhandensein sowohl einer Ester- als auch einer Alkoholgruppe hervor. Diese einzigartige Kombination von funktionellen Gruppen macht es vielseitig für verschiedene chemische Reaktionen und Anwendungen.
Eigenschaften
CAS-Nummer |
176550-36-0 |
|---|---|
Molekularformel |
C13H26O3 |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
acetic acid;3,7,7-trimethyloct-4-en-1-ol |
InChI |
InChI=1S/C11H22O.C2H4O2/c1-10(7-9-12)6-5-8-11(2,3)4;1-2(3)4/h5-6,10,12H,7-9H2,1-4H3;1H3,(H,3,4) |
InChI-Schlüssel |
GCSMWAZFFSXSDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCO)C=CCC(C)(C)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile](/img/structure/B12557330.png)
![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)

acetate](/img/structure/B12557345.png)










